6-Tert-butyl-3-nitropyridin-2-amine
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Overview
Description
6-Tert-butyl-3-nitropyridin-2-amine is a chemical compound with the molecular formula C9H13N3O2 and a molecular weight of 195.22 g/mol It is characterized by the presence of a tert-butyl group at the 6th position, a nitro group at the 3rd position, and an amine group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-3-nitropyridin-2-amine typically involves the nitration of 6-tert-butyl-2-aminopyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 3rd position of the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale nitration reactions followed by purification processes to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Tert-butyl-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or hydroxylamines in the presence of suitable solvents and catalysts.
Major Products Formed
Reduction: 6-Tert-butyl-3-aminopyridin-2-amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Tert-butyl-3-nitropyridin-2-amine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Tert-butyl-3-nitropyridin-2-amine is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its derivatives and the context of its use. For example, its reduction product, 6-Tert-butyl-3-aminopyridin-2-amine, may act as a ligand for certain enzymes or receptors, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
3-Nitropyridine: Lacks the tert-butyl group, making it less sterically hindered.
2-Aminopyridine: Lacks both the tert-butyl and nitro groups, resulting in different reactivity and applications.
6-Tert-butyl-2-aminopyridine:
Uniqueness
6-Tert-butyl-3-nitropyridin-2-amine is unique due to the combination of the tert-butyl, nitro, and amine groups on the pyridine ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various synthetic and research applications.
Biological Activity
6-Tert-butyl-3-nitropyridin-2-amine, with the molecular formula C9H13N3O2, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is synthesized through the nitration of 6-tert-butyl-2-aminopyridine using a mixture of concentrated nitric acid and sulfuric acid. The resulting compound features a tert-butyl group, a nitro group at the 3-position, and an amine group at the 2-position of the pyridine ring. This unique structure contributes to its reactivity and biological properties.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, analogs of 3-nitropyridine have been identified as microtubule-targeting agents, demonstrating potent anti-cancer effects across various cancer types. These compounds can induce cell cycle arrest in the G2-M phase and inhibit tubulin polymerization by binding to the colchicine site on tubulin .
Table 1: Anticancer Activity of Pyridine Derivatives
Compound | Mechanism of Action | Cancer Type | Reference |
---|---|---|---|
This compound | Microtubule inhibition | Colon cancer | |
4AZA2891 | Cell cycle arrest | Various cancers |
Antimicrobial Activity
The presence of the nitro group in compounds like this compound is crucial for their antimicrobial activity. Studies have shown that nitro-substituted pyridines can exhibit potent effects against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) highlighting their efficacy .
Anti-inflammatory Effects
Compounds derived from nitropyridines are also noted for their anti-inflammatory properties. They can inhibit key inflammatory mediators such as iNOS, COX-2, IL1β, and TNF-α. This suggests that derivatives of this compound may hold therapeutic potential in treating inflammatory conditions .
The precise mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is believed to interact with specific molecular targets depending on its derivatives. The reduction product, 6-Tert-butyl-3-aminopyridin-2-amine, may act as a ligand for various enzymes or receptors, influencing their activity.
Case Studies and Research Findings
Several studies have explored the biological activities of nitro-pyridine derivatives:
- Microtubule Targeting : A study demonstrated that certain nitropyridine analogs effectively inhibited tubulin polymerization and showed anticancer activity in vivo using murine models .
- Antimicrobial Efficacy : Research highlighted the essential role of the nitro group in enhancing the antimicrobial potency against M. tuberculosis, reinforcing its importance in drug design .
- Inflammatory Response Modulation : Investigations into various nitro compounds revealed their ability to modulate inflammatory pathways, suggesting potential applications in treating chronic inflammatory diseases .
Properties
IUPAC Name |
6-tert-butyl-3-nitropyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-9(2,3)7-5-4-6(12(13)14)8(10)11-7/h4-5H,1-3H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSFEYFDDLNRDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=C(C=C1)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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